N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 946311-61-1
Cat. No.: VC11934551
Molecular Formula: C21H19FN2O4
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946311-61-1 |
|---|---|
| Molecular Formula | C21H19FN2O4 |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H19FN2O4/c1-27-16-8-9-18(19(11-16)28-2)23-21(26)15-7-10-20(25)24(13-15)12-14-5-3-4-6-17(14)22/h3-11,13H,12H2,1-2H3,(H,23,26) |
| Standard InChI Key | HWHWXKRFVQYEIH-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F)OC |
Introduction
The compound N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic molecule with potential applications in medicinal chemistry. It belongs to the class of carboxamides derived from dihydropyridines, which are often explored for their bioactive properties in pharmacological research.
Structural Characteristics
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Molecular Formula: C20H19FN2O4
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Molecular Weight: 370.38 g/mol
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Chemical Structure:
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The compound features a dihydropyridine core substituted with:
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A 2,4-dimethoxyphenyl group.
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A 2-fluorophenylmethyl moiety.
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A carboxamide functional group at the 3-position.
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The structure suggests potential hydrogen bonding and aromatic interactions.
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Synthesis and Characterization
The synthesis of this compound typically involves:
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Starting Materials: Substituted aromatic amines and dihydropyridine derivatives.
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Reaction Pathways:
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Nucleophilic substitution or condensation reactions to introduce the carboxamide group.
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Functionalization of the dihydropyridine ring with fluorinated phenyl groups.
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Characterization Techniques:
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NMR Spectroscopy: For structural confirmation of proton and carbon environments.
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Mass Spectrometry (MS): To verify molecular weight.
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Infrared Spectroscopy (IR): To identify functional groups like amides and methoxy groups.
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Pharmacological Significance
Dihydropyridine derivatives are well-known for their role in calcium channel modulation, making them valuable in cardiovascular therapies. Although specific biological data for this compound is limited, its structural similarity to bioactive molecules suggests potential activity in areas such as:
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Anti-inflammatory Agents:
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Anticancer Properties:
Potential Applications
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Drug Development:
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As a lead compound for designing calcium channel blockers or anti-inflammatory drugs.
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Chemical Probes:
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Useful in studying enzyme inhibition or receptor binding due to its functional groups.
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Research Gaps and Future Directions
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Biological Evaluation:
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In vitro and in vivo studies are needed to confirm pharmacological activity.
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Structure-Activity Relationship (SAR) Studies:
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Modifications at the fluorophenyl or methoxy positions could enhance potency or selectivity.
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Toxicological Profiling:
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Comprehensive toxicity studies are essential before considering clinical applications.
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